(S)-(+)-Ibuprofen

説明

Historical Context of Chiral Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Research

The study of chiral NSAIDs has evolved significantly since the development of early compounds. Many NSAIDs, including ibuprofen, contain a chiral center, typically at the α-position of a propionic acid skeleton mdpi.comresearchgate.net. Initially, many of these drugs were developed and marketed as racemic mixtures researchgate.netmdpi.com. However, observations of differing biological activities between enantiomers spurred research into the implications of chirality in drug action musechem.comresearchfloor.orgresearchgate.netlifechemicals.com. The recognition that biological targets like enzymes and receptors are themselves chiral entities provided a strong rationale for investigating the individual stereoisomers mdpi.comresearchgate.netchiralpedia.com. The case of thalidomide, where different enantiomers exhibited drastically different effects, served as a stark historical example highlighting the critical importance of considering chirality in drug development mdpi.commusechem.comresearchfloor.orglifechemicals.com. This historical context paved the way for dedicated research into the individual enantiomers of chiral NSAIDs like ibuprofen. Ibuprofen was notably the first chiral NSAID to see a "chiral switch" to a single-enantiomer version in 1994 mdpi.comchiralpedia.com.

Significance of Enantiomerism in Drug Development and Biological Systems

Enantiomerism, or the property of a molecule existing as non-superimposable mirror images, is profoundly significant in drug development and biological systems mdpi.commusechem.comresearchfloor.orgresearchgate.netlifechemicals.comchiralpedia.com. Enantiomers, while sharing the same chemical formula and connectivity, possess distinct three-dimensional arrangements that can lead to markedly different interactions with chiral biological molecules such as enzymes, receptors, and transport proteins mdpi.commusechem.comresearchfloor.orgresearchgate.netlifechemicals.comchiralpedia.com. This difference in interaction can result in variations in pharmacological activity, potency, metabolism, and even toxicity between the enantiomers of a chiral drug mdpi.commusechem.comresearchgate.netlifechemicals.com.

Research has demonstrated that one enantiomer may be primarily responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects mdpi.commusechem.comlifechemicals.comchiralpedia.com. For instance, studies have shown that enantiomers can exhibit different metabolic pathways and rates of clearance researchgate.netresearchgate.net. The development of single-enantiomer drugs has become a key focus in pharmaceutical research to potentially enhance therapeutic efficacy, improve pharmacokinetic profiles, and reduce the likelihood of unwanted effects associated with the less active or inactive enantiomer mdpi.commusechem.comresearchfloor.org. Regulatory agencies now often require the separate evaluation of individual enantiomers during the drug approval process researchfloor.org.

Rationale for Dedicated Research on (S)-(+)-Ibuprofen (Dexibuprofen)

Dedicated academic research on this compound (dexibuprofen) is primarily driven by the understanding that it is the pharmacologically active enantiomer responsible for the majority of the cyclooxygenase (COX) inhibitory activity attributed to racemic ibuprofen mdpi.comresearchgate.netnih.govefsm.onlineresearchgate.netnih.gov. Research has consistently shown that this compound is a significantly more potent inhibitor of COX enzymes compared to the (R)-(-) enantiomer researchgate.netnih.govnih.gov.

Studies have investigated the stereoselectivity of ibuprofen's interaction with COX-1 and COX-2 isoforms. In vitro studies have indicated that this compound has comparable inhibitory activities towards COX-1 and COX-2, while (R)-(-)-Ibuprofen is considerably less potent against COX-1 and shows minimal inhibition of COX-2 at relevant concentrations nih.govnih.gov. This differential activity is a key reason for focusing research efforts on the (S)-(+) enantiomer to better understand the mechanisms underlying the anti-inflammatory and analgesic effects of ibuprofen.

Academic research on this compound also includes comparative studies against the racemate to assess differences in potency and pharmacological effects in various experimental models researchgate.netunesp.br. These studies aim to determine if administering the single active enantiomer offers advantages in terms of predictable pharmacokinetics and potentially improved efficacy in specific research settings researchgate.netefsm.onlineresearchgate.netunesp.br. For example, some research suggests that equivalent efficacy might be achieved with a lower dose of this compound compared to the racemic mixture in certain models efsm.onlineresearchgate.netunesp.br.

Research findings on the differential COX inhibition by ibuprofen enantiomers are summarized in the table below:

| Enantiomer | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Reference |

| This compound | 2.1 µmol/l | 1.6 µmol/l | nih.gov |

| (R)-(-)-Ibuprofen | 34.9 µmol/l | >250 µmol/l | nih.gov |

(Note: IC₅₀ values represent the concentration required for 50% inhibition of the enzyme activity. Lower values indicate greater potency.)

These detailed research findings underscore the rationale for focusing academic inquiry on this compound to elucidate its specific molecular interactions and pharmacological profile.

特性

IUPAC Name |

(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048724 | |

| Record name | Dexibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Dexibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51146-56-6 | |

| Record name | (+)-Ibuprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51146-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexibuprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DEXIBUPROFEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexibuprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXIBUPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/671DKG7P5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

49-53 | |

| Record name | Dexibuprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09213 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Stereochemical Foundations and Implications for S - + -ibuprofen

Stereoisomerism and Chirality of 2-Arylpropionate Derivatives

2-Arylpropionate derivatives, a class of NSAIDs to which ibuprofen belongs, are characterized by the presence of a chiral center. up.ac.zachemconnections.orgresearchgate.net This structural feature gives rise to stereoisomerism, specifically enantiomerism. up.ac.zaresearchgate.netnews-medical.net

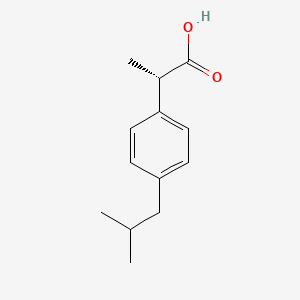

Chiral Center in (S)-(+)-Ibuprofen

The chiral center in ibuprofen is located at the alpha carbon atom of the propanoic acid moiety. acs.orgup.ac.zarsc.org This carbon is bonded to four distinct groups: a hydrogen atom, a carboxyl group (-COOH), a methyl group (-CH₃), and a 4-(2-methylpropyl)phenyl group. acs.orgup.ac.za The presence of these four different substituents on the alpha carbon renders it a stereocenter, leading to the existence of two enantiomers. acs.orgup.ac.zanews-medical.net

Enantiomeric Relationship: this compound and (R)-(-)-Ibuprofen

Ibuprofen exists as a pair of enantiomers: this compound and (R)-(-)-Ibuprofen. fiveable.meup.ac.zanews-medical.netdrugbank.com These two forms are non-superimposable mirror images of each other, analogous to a person's left and right hands. news-medical.net They share similar physicochemical properties such as melting point, boiling point, and solubility in achiral environments. researchgate.netnews-medical.net However, they differ in their interaction with plane-polarized light, with the (S)-(+) enantiomer rotating light in one direction and the (R)-(-) enantiomer rotating it in the opposite direction. researchgate.net The prefixes (S) and (R) denote the absolute configuration around the chiral center according to the Cahn-Ingold-Prelog priority rules, while (+) and (-) indicate the direction of rotation of plane-polarized light. researchgate.net

Stereoselectivity in Biological Interactions

Biological systems are inherently chiral environments, and molecules interacting within these systems often exhibit stereoselectivity. fiveable.meresearchgate.netresearchgate.netscielo.br This means that biological molecules like enzymes and receptors can differentiate between the two enantiomers of a chiral compound, leading to preferential interactions with one form over the other. fiveable.meresearchgate.netlibretexts.org

Enantiomer-Receptor Interactions

The interaction between chiral molecules and biological receptors is often highly stereoselective. rsc.orgscielo.br Receptors, being chiral entities themselves (composed of chiral amino acids), possess specific binding sites that are spatially organized to accommodate one enantiomer more favorably than its mirror image. libretexts.org This selective binding can lead to significant differences in the biological effects elicited by each enantiomer. For instance, the (S)-(+) enantiomer of ibuprofen is the primary contributor to its pharmacological activity, while the (R)-(-) enantiomer is considered less potent or largely inactive in this regard. fiveable.medrugbank.comresearchgate.netlibretexts.org Studies have indicated that the (S)-(+) enantiomer is significantly more potent in inhibiting prostaglandin synthesis, a key mechanism for its anti-inflammatory effects, compared to the (R)-(-) enantiomer. scielo.brscielo.br

Stereoselective Enzyme Binding

Enzymes, as chiral biocatalysts, also exhibit stereoselectivity in their interactions with chiral substrates or inhibitors. researchgate.netrsc.orglibretexts.orgchemistryviews.org The active site of an enzyme is a chiral environment designed to bind specific molecules with high fidelity based on their three-dimensional structure. libretexts.org In the case of ibuprofen, the (S)-(+) enantiomer is known to be a more potent inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are the primary targets for its anti-inflammatory and analgesic actions. researchgate.netnih.govwikipedia.org The (R)-(-) enantiomer, while present, demonstrates significantly lower inhibitory activity on these enzymes. researchgate.netnih.gov

Pharmacological Mechanisms of Action of S - + -ibuprofen

Cyclooxygenase (COX) Inhibition

(S)-(+)-Ibuprofen exerts its primary pharmacological effects through the inhibition of cyclooxygenase enzymes. pharmgkb.orgdrugbank.comwikipedia.org These enzymes are crucial in the conversion of arachidonic acid into prostaglandins and thromboxanes, which play significant roles in various physiological and pathological processes, including inflammation, pain, and fever. pharmgkb.orgdrugbank.comwikipedia.org

Non-Selective COX-1 and COX-2 Inhibition by this compound

This compound is characterized as a non-selective inhibitor of cyclooxygenase, meaning it inhibits both the COX-1 and COX-2 isoforms of the enzyme. pharmgkb.orgdrugbank.comwikipedia.org COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting renal blood flow. abcam.com COX-2, on the other hand, is primarily inducible and its expression is significantly upregulated at sites of inflammation in response to cytokines and growth factors. abcam.com The inhibition of COX-2 is largely responsible for the anti-inflammatory, analgesic, and antipyretic effects of this compound, while the inhibition of COX-1 is associated with some of the gastrointestinal side effects observed with non-selective NSAIDs. drugbank.comwikipedia.org

Studies have provided IC50 values for this compound against both COX-1 and COX-2, illustrating its inhibitory potency. For example, some research indicates IC50 values of 2.9 μM for COX-1 and 1.1 μM for COX-2 abcam.com, while other data suggests values of 2.1 μM for COX-1 and 1.6 μM for COX-2 medchemexpress.com, and yet others report 12 μM for COX-1 and 80 μM for COX-2 rndsystems.com. These variations may be attributed to differences in experimental conditions and assay methods.

Here is a table summarizing some reported IC50 values for this compound against COX-1 and COX-2:

| Source | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

| Abcam abcam.com | 2.9 | 1.1 |

| MedChemExpress medchemexpress.com | 2.1 | 1.6 |

| R&D Systems rndsystems.com | 12 | 80 |

Differential Potency of this compound vs. (R)-(-)-Ibuprofen on COX Enzymes

The pharmacological activity of ibuprofen primarily resides in the (S)-(+)-enantiomer. pharmgkb.orgnih.gov While racemic ibuprofen contains equal amounts of both this compound and (R)-(-)-Ibuprofen, the (R)-(-)-enantiomer is significantly less potent as a COX inhibitor. pharmgkb.orgnih.govnih.gov In vitro studies have consistently shown that this compound is a more potent inhibitor of COX enzymes compared to (R)-(-)-Ibuprofen. pharmgkb.orgnih.govnih.gov Some research indicates that (R)-(-)-Ibuprofen is almost inactive in inhibiting COX-2 and has a much lower potency against COX-1 compared to the (S)-(+)-isomer. nih.gov Specifically, one study reported (R)-(-)-Ibuprofen to be approximately 15-fold less potent than this compound as a COX-1 inhibitor and showed no inhibition of COX-2 at concentrations up to 250 μmol/l. nih.gov This differential potency highlights the key role of the (S)-(+)-stereochemistry for effective COX inhibition.

Prostaglandin Synthesis Pathway Modulation by this compound

The inhibition of COX enzymes by this compound directly impacts the prostaglandin synthesis pathway. wikipedia.orgnews-medical.netscbt.com This pathway begins with the release of arachidonic acid from cell membranes, which is then acted upon by COX enzymes. pharmgkb.orgnews-medical.net

Inhibition of Prostaglandin H2 (PGH2) Synthesis

Cyclooxygenase enzymes (both COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). pharmgkb.orgwikipedia.orgnews-medical.net PGH2 is an unstable intermediate that serves as the precursor for the synthesis of various prostaglandins and thromboxanes. pharmgkb.orgwikipedia.org By inhibiting COX activity, this compound effectively blocks the initial step in this cascade, thereby reducing the production of PGH2. wikipedia.orgnews-medical.netscbt.com This reduction in PGH2 availability subsequently leads to decreased synthesis of downstream prostanoids. nih.gov

Impact on Specific Prostaglandins (e.g., PGE2, PGF2α)

The reduced synthesis of PGH2 due to this compound's COX inhibition leads to a decrease in the levels of various prostaglandins, including prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α). news-medical.netmedchemexpress.comnih.govscbt.com PGE2 is a key mediator of inflammation, pain, and fever, while PGF2α is involved in processes such as smooth muscle contraction. pharmgkb.orgnews-medical.netdeepdyve.com The inhibition of the synthesis of these prostaglandins contributes significantly to the analgesic, anti-inflammatory, and antipyretic effects of this compound. drugbank.comwikipedia.orgnews-medical.net

Research has investigated the specific impact of ibuprofen on PGE2 and PGF2α levels in various contexts. For instance, a study on rat uterine homogenates showed a preferential inhibition of PGF2α synthesis by ibuprofen, with less effect on PGE2 synthesis. nih.gov Another study in human skeletal muscle demonstrated that ibuprofen suppressed the exercise-induced increase in both PGF2α and PGE2, with a statistically significant difference observed for PGF2α compared to a placebo group. deepdyve.comoup.com

Here is a table summarizing the relative changes in PGF2α and PGE2 in human skeletal muscle 24 hours post-exercise with ibuprofen or placebo administration:

| Group | Change in PGF2α (%) | Change in PGE2 (%) |

| Placebo | 77 | 64 |

| Ibuprofen | -1 | -1 |

*Data derived from a study on human skeletal muscle following eccentric resistance exercise. deepdyve.comoup.com

Other Pharmacological Activities of this compound

Rho Kinase Inhibition

Beyond its well-established role as a COX inhibitor, this compound has been shown to inhibit the Rho kinase (ROCK) pathway. The RhoA/ROCK pathway is a crucial regulator of the cytoskeleton and plays a significant role in various cellular processes, including cell migration, smooth muscle cell contraction, and the inhibition of axonal regeneration after injury wikipedia.orgnih.gov.

Studies have indicated that ibuprofen, unlike many other NSAIDs, can suppress basal RhoA activity and inhibit ligand-induced Rho activation nih.govresearchgate.net. This mechanism appears to be independent of its COX inhibitory effects nih.govresearchgate.net. Research suggests that ibuprofen's RhoA inhibition might be linked to the activation of peroxisome proliferator-activated receptor gamma (PPARγ) nih.govnih.gov. In vitro experiments using a PPARγ antagonist or siRNA knockdown of PPARγ have been shown to abolish ibuprofen-induced RhoA inhibition nih.govnih.gov.

The inhibition of the Rho pathway by ibuprofen has been explored in the context of spinal cord injury (SCI). The Rho cascade is known to impede axonal sprouting after damage bmj.com. By inhibiting RhoA, ibuprofen may promote axonal growth and improve functional recovery in experimental SCI models nih.govnih.gov. This effect has been observed in various SCI models in rodents, showing increased density of nerve fibers and axonal sprouting nih.govbmj.com. Ibuprofen has been demonstrated to inhibit the Rho signaling pathway more selectively than some other NSAIDs, such as indomethacin researchgate.net.

Interaction with Sweet Taste Receptors

Emerging research indicates that ibuprofen interacts with sweet taste receptors, specifically the TAS1R2-TAS1R3 heterodimer, which is responsible for detecting sweetness in the mouth and is also expressed in extraoral tissues like the intestine and pancreas news-medical.netveeva.commedpath.commonell.org.

Studies have shown that ibuprofen can inhibit the activation of the sweet taste receptor in both humans and human cells news-medical.netmonell.orgas.com. This inhibition is dose-dependent news-medical.netveeva.com. In vitro experiments using cells expressing the human sweet taste receptor have demonstrated that ibuprofen reduces the signaling of sugars like sucrose and sucralose veeva.commonell.org. Structurally, ibuprofen shares similarities with lactisole, a known negative allosteric modulator of the T1R3 subunit of the sweet taste receptor, and research suggests ibuprofen may interact with the transmembrane domain of T1R3 veeva.comresearchgate.net.

Stereoselective Pharmacokinetics and Metabolism of Ibuprofen Enantiomers

In Vivo Chiral Inversion of (R)-(-)-Ibuprofen to (S)-(+)-Ibuprofen

A significant pharmacokinetic feature of ibuprofen is the metabolic chiral inversion of the less active (R)-(-)-enantiomer to the pharmacologically active (S)-(+)-enantiomer. wikipedia.orgunesp.brchiralpedia.comumich.edutandfonline.comnih.govnih.govresearchgate.net This inversion is a unidirectional process, occurring only from the R to the S configuration, and not vice versa. wikipedia.orgchiralpedia.comresearchgate.netwuxiapptec.comnih.govviamedica.plresearchgate.net The extent of this conversion can be substantial, with estimates in humans ranging from approximately 35% to 85% of an administered dose of (R)-(-)-ibuprofen undergoing inversion to this compound. unesp.brresearchgate.netresearchgate.netnih.govmdpi.com This inversion means that the (R)-(-)-enantiomer can act as a circulating prodrug for the active (S)-(+)-form. wikipedia.org

The chiral inversion of (R)-(-)-ibuprofen to this compound is an enzymatic process involving a sequence of steps. The proposed mechanism involves the initial formation of a coenzyme A (CoA) thioester of (R)-ibuprofen, catalyzed by an acyl-CoA synthetase. wikipedia.orgnih.govviamedica.plresearchgate.netcapes.gov.br This thioester then undergoes epimerization, mediated by the enzyme 2-arylpropionyl-CoA epimerase (also known as alpha-methylacyl-coenzyme A racemase or AMACR), converting the (R)-thioester to the corresponding (S)-thioester. wikipedia.orgnih.govnih.govviamedica.plresearchgate.netcapes.gov.brcoriell.orgnih.gov Finally, a hydrolase enzyme cleaves the (S)-thioester, releasing the active this compound. wikipedia.orgviamedica.plresearchgate.netcapes.gov.br

The rate and extent of chiral inversion of (R)-(-)-ibuprofen can be influenced by several factors. These include species differences, with variations observed across different animal models compared to humans. unesp.brchiralpedia.commdpi.comresearchgate.net The pharmaceutical formulation of ibuprofen can also impact the inversion process, with differences noted between immediate-release and sustained-release preparations, potentially due to effects on absorption rate and residence time in the gastrointestinal tract. tandfonline.comresearchgate.nettandfonline.comcapes.gov.br Furthermore, physiological factors such as disease state and individual characteristics are reported to influence the extent of isomeric conversion. researchgate.netmdpi.comresearchgate.net

Chiral inversion of (R)-(-)-ibuprofen can occur both pre-systemically and systemically. Evidence suggests that inversion can take place in the gastrointestinal tract during absorption. tandfonline.comnih.govresearchgate.nettandfonline.comcapes.gov.br The liver is considered a predominant site for systemic chiral inversion. nih.govcapes.gov.brresearchgate.net Studies in rats have also indicated the possibility of inversion in the kidney, although this was not observed in isolated perfused rat kidney studies. umich.edu

Factors Influencing Inversion Rate and Extent (Species, Formulation, Disease State, Individual Characteristics)

Stereoselective Metabolism of this compound and (R)-(-)-Ibuprofen

Beyond chiral inversion, both ibuprofen enantiomers undergo further metabolism, primarily through oxidative pathways and conjugation. These metabolic processes are also stereoselective, meaning the rate and extent of metabolism can differ between the (S)-(+)- and (R)-(-)-enantiomers. wikipedia.orgumich.edunih.govviamedica.pltandfonline.comwikidata.orgresearchgate.net

Oxidative metabolism is a major route of elimination for ibuprofen, leading to the formation of inactive metabolites. nih.govpharmgkb.org This process is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.netpharmgkb.orgdrugbank.com The CYP2C subfamily, particularly CYP2C9 and CYP2C8, plays a significant role in the oxidative metabolism of ibuprofen enantiomers. nih.govresearchgate.netpharmgkb.orgdrugbank.comcapes.gov.brpharmgkb.org

Studies have shown stereoselectivity in the oxidative metabolism, with CYP2C9 preferentially metabolizing this compound to form metabolites such as 2-hydroxyibuprofen and 3-hydroxyibuprofen. nih.govresearchgate.netpharmgkb.orgdrugbank.comcapes.gov.brpharmgkb.org CYP2C8, on the other hand, appears to favor the metabolism of (R)-(-)-ibuprofen, particularly in the formation of R-2-hydroxyibuprofen. researchgate.netresearchgate.netpharmgkb.orgcapes.gov.brpharmgkb.org Other CYP enzymes, including CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6, may also contribute to ibuprofen metabolism, particularly at higher concentrations. researchgate.netpharmgkb.orgdrugbank.com

The primary oxidative metabolites, 2-hydroxyibuprofen and carboxyibuprofen (formed from further oxidation of 3-hydroxyibuprofen), are found in urine, largely as their corresponding acyl glucuronides. nih.govtandfonline.com

Here is a summary of the stereoselective oxidative metabolism by key CYP enzymes:

| Enzyme | Preferred Enantiomer | Major Metabolites Formed |

| CYP2C9 | This compound | S-2-hydroxyibuprofen, S-3-hydroxyibuprofen |

| CYP2C8 | (R)-(-)-Ibuprofen | R-2-hydroxyibuprofen |

Data on the formation clearance of stereoisomeric metabolites in healthy volunteers administered racemic ibuprofen (400 mg) further illustrate the stereoselectivity of metabolism. tandfonline.comresearchgate.net

| Metabolite | Enantiomeric Ratio (S/R) in Partial Metabolic Clearance |

| Ibuprofen glucuronide | 7.1 |

| 2-hydroxyibuprofen | 4.8 |

| Carboxyibuprofen | 3.4 |

These data indicate that the formation of ibuprofen glucuronide, 2-hydroxyibuprofen, and carboxyibuprofen is favored for the (S)-(+)-enantiomer. tandfonline.comresearchgate.net

Oxidative Metabolism by Cytochrome P450 (CYP) Enzymes

Stereoselectivity in Hydroxylation Pathways

The hydroxylation of ibuprofen exhibits stereoselectivity depending on the specific CYP enzyme involved. CYP2C9 favors the formation of S-2- and S-3-hydroxyibuprofen. drugbank.com In contrast, CYP2C8 shows a preference for the formation of R-2-hydroxyibuprofen. nih.govdrugbank.com This indicates that the different enzymatic affinities and catalytic activities of these CYP isoforms contribute to the stereoselective formation of hydroxylated metabolites from the individual enantiomers.

Glucuronidation and Ester Glucuronide Conjugate Formation

Glucuronidation is another significant metabolic pathway for ibuprofen, leading to the formation of ester glucuronide conjugates. nih.govnih.govpharmgkb.orgresearchgate.netscielo.brefsm.online This process involves the conjugation of ibuprofen with glucuronic acid. researchgate.net Approximately 10-15% of an ibuprofen dose is directly glucuronidated to ibuprofen-acyl glucuronide. nih.gov

Stereoselective Conjugation

The formation of ester glucuronide conjugates of ibuprofen is stereoselective, favoring the (S)-(+)-enantiomer in humans. umich.edunih.govefsm.online Studies have shown that the formation of ibuprofen glucuronide exhibits enantioselectivity for (S)-ibuprofen, with a reported enantiomeric ratio (S/R) in partial metabolic clearance of 7.1. tandfonline.comnih.gov This indicates that the enzymes responsible for glucuronidation have a higher affinity or catalytic efficiency for the (S)-(+)-isomer compared to the (R)-(-)-isomer.

Formation of Inactive Metabolites (e.g., Hydroxy-Ibuprofen, Carboxy-Ibuprofen)

The oxidative metabolism of ibuprofen primarily yields inactive metabolites, including hydroxy-ibuprofen and carboxy-ibuprofen derivatives. wikipedia.orgresearchgate.netscielo.brefsm.onlinecreative-proteomics.com The major metabolites found in urine are carboxy-ibuprofen and 2-hydroxy-ibuprofen, along with their corresponding acyl glucuronides. nih.govpharmgkb.org Urinary excretion of carboxy-ibuprofen and 2-hydroxy-ibuprofen accounts for approximately 37% and 25% of an administered dose, respectively. nih.gov Small amounts of other hydroxylated metabolites, such as 3-hydroxy-ibuprofen and 1-hydroxy-ibuprofen, have also been detected. nih.gov These metabolites generally lack significant pharmacological activity. pharmgkb.orgcreative-proteomics.com

Formation of Thioester with Coenzyme A by (R)-(-)-Ibuprofen

A unique metabolic pathway for (R)-(-)-ibuprofen involves its activation to a thioester conjugate with coenzyme A (CoA). nih.govefsm.onlineviamedica.pl This reaction is catalyzed by acyl-CoA synthetase. viamedica.pl The formation of this thioester is a crucial intermediate step in the chiral inversion of (R)-(-)-ibuprofen to the active (S)-(+)-enantiomer. wikipedia.orgscielo.brviamedica.pl The (R)-ibuprofen-CoA thioester can then undergo racemization catalyzed by 2-arylpropionyl-CoA epimerase, forming a mixture of (R)- and (S)-thioesters. viamedica.pl Subsequent hydrolysis of the (S)-thioester yields this compound. viamedica.pl Unlike (R)-(-)-ibuprofen, the (S)-(+)-enantiomer does not appear to undergo this unusual metabolic reaction to form a thioester with coenzyme A to a significant extent. efsm.onlineacs.org

Stereoselectivity in Disposition Kinetics and Plasma Concentrations

The pharmacokinetics of ibuprofen enantiomers exhibit marked stereoselectivity. pharmgkb.orgumich.edunih.govpharmgkb.orgresearchgate.net Following administration of racemic ibuprofen, the plasma concentrations and area under the plasma concentration-time curves (AUCs) of this compound are generally greater than those of (R)-(-)-ibuprofen. tandfonline.com This difference is largely attributed to the unidirectional inversion of a significant portion of the (R)-(-)-enantiomer to the (S)-(+)-enantiomer. wikipedia.orgpharmgkb.orgnih.govtandfonline.comnih.gov Studies in humans have shown that a mean of 63% of an administered dose of (R)-(-)-ibuprofen is stereospecifically converted to this compound. nih.gov The oral clearance of this compound has been reported to be significantly greater than that of the (R)-(-)-enantiomer. tandfonline.comnih.gov

Stereoselective protein binding also influences the disposition kinetics. Ibuprofen binds extensively to plasma albumin, and this binding is stereoselective, with the unbound fraction of this compound being significantly greater than that of the (R)-(-)-enantiomer. umich.edutandfonline.com This difference in protein binding can affect the volume of distribution and clearance of each enantiomer. umich.edu

The half-life of the enantiomers can also differ; for instance, the mean apparent elimination half-life of (R)-(-)-ibuprofen has been observed to be shorter than that of this compound, leading to a progressive predominance of this compound in total serum concentration over time. tandfonline.com

The stereoselective disposition highlights the importance of considering the pharmacokinetics of individual enantiomers for a complete understanding of ibuprofen's behavior in the body.

| Metabolic Pathway | Enzymes Involved | Stereoselectivity | Primary Metabolites Formed |

| Oxidative Metabolism (Phase I) | CYP2C9, CYP2C8, CYP3A4, CYP2C19 | Favors S-ibuprofen (CYP2C9), R-ibuprofen (CYP2C8) | 2-hydroxy-ibuprofen, 3-hydroxy-ibuprofen, Carboxy-ibuprofen |

| Glucuronidation (Phase II) | UGTs (e.g., UGT1A3, UGT1A9, UGT2B4, UGT2B7, UGT2B17) | Favors S-ibuprofen | Ibuprofen acyl glucuronide |

| Chiral Inversion (R to S) | Acyl-CoA synthetase, 2-arylpropionyl-CoA epimerase, Hydrolase | Unidirectional (R to S) | This compound (formed from (R)-(-)-ibuprofen) |

| Thioester Formation (R-isomer) | Acyl-CoA synthetase | Specific to (R)-(-)-ibuprofen | (R)-ibuprofen-CoA thioester |

Clearance Rates of Enantiomers

The clearance of ibuprofen enantiomers exhibits stereoselectivity. Studies in healthy volunteers following oral administration of racemic ibuprofen have shown that the oral clearance of this compound is significantly greater than that of the (R)-(-) enantiomer. For instance, one study reported mean oral clearance values of 74.5 ± 18.1 ml/min for this compound compared to 57.1 ± 11.7 ml/min for (R)-(-)-ibuprofen (p < 0.05) nih.govresearchgate.net. The clearance of (R)-(-)-ibuprofen via metabolic inversion to the (S)-(+)-enantiomer is approximately twofold greater than its clearance through alternative metabolic pathways nih.govresearchgate.net.

Metabolism contributes significantly to the clearance of both enantiomers, primarily through oxidation and glucuronidation. These metabolic pathways demonstrate enantioselectivity favoring this compound. The enantiomeric ratios (S/R) in partial metabolic clearance have been reported as 7.1 for ibuprofen glucuronide formation, 4.8 for 2-hydroxyibuprofen formation, and 3.4 for carboxyibuprofen formation nih.govresearchgate.net.

In isolated perfused rat kidney studies, the renal clearance of (R)-(-)-ibuprofen was found to be substantially larger than that of this compound, although renal elimination is generally considered negligible (<1% of total disposition) umich.edu. This stereoselectivity in renal clearance may be related to differences in tubular transport or renal metabolism umich.edu.

A summary of typical clearance values from research findings is presented in the table below:

| Enantiomer | Oral Clearance (ml/min) (Healthy Volunteers) | Plasma Clearance (ml/min) (Both Enantiomers) | Renal Clearance (µl/min) (Isolated Perfused Rat Kidney) |

| This compound | 74.5 ± 18.1 nih.govresearchgate.net | 50 - 150 efsm.online | 0.805 umich.edu |

| (R)-(-)-Ibuprofen | 57.1 ± 11.7 nih.govresearchgate.net | 50 - 150 efsm.online | 2.35 umich.edu |

Note: Values are approximate and can vary depending on the study design, population, and administration route.

Volume of Distribution and Protein Binding

Ibuprofen enantiomers exhibit a low volume of distribution, approximating plasma volume, which is consistent with their high degree of plasma protein binding encyclopedia.pubnih.gov. The apparent volume of distribution for ibuprofen is approximately 0.1 L/kg nih.govdrugbank.com.

Both this compound and (R)-(-)-ibuprofen are extensively bound to plasma proteins, primarily albumin, with binding exceeding 98% at therapeutic concentrations wikipedia.orgnih.govdrugbank.com. Protein binding appears to be saturable and becomes non-linear at concentrations above 20 mcg/ml drugbank.com.

Stereoselective differences in protein binding have been observed. The fraction unbound in plasma is higher for this compound (0.008) compared to (R)-(-)-ibuprofen (0.004) efsm.online. The binding constant between proteins and the high-affinity binding site for the (R)-(-) enantiomer is reported to be 2.6-fold higher than for the (S)-(+) enantiomer encyclopedia.pubresearchgate.net. This lower binding of this compound may facilitate its transfer into interstitial fluids, such as synovial fluid, where it exerts its pharmacological effects encyclopedia.pubresearchgate.net.

Plasma Concentration-Time Profiles of this compound

Following oral administration of racemic ibuprofen, both (R)-(-) and (S)-(+) enantiomers are rapidly absorbed, with peak plasma concentrations typically occurring within 1-2 hours wikipedia.orgdrugbank.comfrontiersin.org. The plasma concentration-time profiles of the enantiomers are influenced by the absorption rate and the unidirectional metabolic inversion of (R)-(-)-ibuprofen to this compound wikipedia.orgnih.govresearchgate.net.

The area under the plasma concentration-time curve (AUC) for this compound is generally higher than that of (R)-(-)-ibuprofen, largely due to the contribution from the metabolic conversion of the R-enantiomer frontiersin.org. On average, 50-65% of the administered dose of (R)-(-)-ibuprofen undergoes stereospecific conversion to this compound in humans nih.govnih.govdrugbank.comresearchgate.netresearchgate.net. This conversion effectively increases the systemic exposure to the active (S)-(+)-enantiomer.

Studies investigating the plasma concentration-time profiles after administration of racemic ibuprofen have shown that the peak plasma concentrations of this compound are comparable to those of (R)-(-)-ibuprofen nih.gov. However, the AUC for this compound is significantly larger nih.gov. For example, one study reported AUC(0,∞) values of 67.5 µg ml⁻¹ h for this compound and 39.7 µg ml⁻¹ h for (R)-(-)-ibuprofen after administration of 400 mg racemic ibuprofen nih.gov.

The rate of absorption can influence the extent of R- to S-ibuprofen conversion researchgate.net. Formulations with enhanced absorption rates of this compound may lead to higher peak concentrations and potentially faster onset of action researchgate.net.

Plasma concentration-time profiles can vary based on factors such as formulation, disease state, and individual characteristics researchgate.net. In some populations, such as infants, the conversion from (R)-(-) to (S)-(+) ibuprofen may be impaired, potentially leading to lower this compound concentrations frontiersin.org.

Interactive Table: Plasma Concentration-Time Profile Data (Illustrative Example based on research findings)

| Time (h) | This compound Plasma Concentration (µg/ml) (Racemic Dose) | (R)-(-)-Ibuprofen Plasma Concentration (µg/ml) (Racemic Dose) |

| 0.5 | ~5-10 | ~5-10 |

| 1 | ~15-20 | ~15-20 |

| 2 | ~20-25 | ~18-22 |

| 4 | ~15-20 | ~10-15 |

| 6 | ~10-15 | ~5-10 |

| 8 | ~5-10 | ~2-5 |

| 12 | ~2-5 | <1 |

Note: This table presents illustrative data based on typical profiles observed in research. Actual concentrations can vary.

Advanced Analytical and Methodological Approaches for S - + -ibuprofen Research

Chiral Separation Techniques for Enantiomeric Purity Assessment

The accurate determination of the enantiomeric purity of (S)-(+)-Ibuprofen is paramount for both research and potential therapeutic applications. Chiral separation techniques enable the resolution of the two enantiomers, allowing for their individual quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Stereoselective Detection

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with stereoselective detection is a powerful technique for analyzing ibuprofen enantiomers. This method often involves the derivatization of ibuprofen to form diastereomers, which can then be separated on a standard achiral GC column. scielo.br Alternatively, chiral stationary phases can be employed in GC to directly separate the enantiomers. GC-MS provides high sensitivity and selectivity, making it suitable for quantifying ibuprofen enantiomers in complex biological matrices such as serum and urine. nih.govresearchgate.netnih.govnih.gov Studies have utilized stereoselective GC-MS assays to investigate the metabolism and chiral inversion of ibuprofen in biological samples. nih.govresearchgate.netnih.govnih.gov

High Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High Performance Liquid Chromatography (HPLC) is a widely used technique for the chiral separation of ibuprofen enantiomers. scielo.brderpharmachemica.comresearchgate.net This is typically achieved by employing chiral stationary phases (CSPs) that can selectively interact with each enantiomer, leading to their separation. Various types of chiral stationary phases, including those based on polysaccharide derivatives like cellulose and amylose, have been successfully applied for the separation of ibuprofen enantiomers. oup.comderpharmachemica.comresearchgate.netresearchgate.net The mobile phase composition and temperature play significant roles in optimizing the separation and resolution of the enantiomers on chiral columns. oup.comderpharmachemica.comresearchgate.netactamedicamarisiensis.ro HPLC with chiral stationary phases is frequently used for the quantitative determination of ibuprofen enantiomers in pharmaceutical formulations and biological samples. oup.com

An example of HPLC conditions for ibuprofen enantiomer separation on a cellulose-based chiral stationary phase (Chiralcel OJ-H) involves a mobile phase of n-hexane–2-propanol–trifluoroacetic acid (98:2:0.1, v/v/v) delivered at a flow rate of 1.0 mL/min with UV detection at 254 nm. oup.com

Data from a study on HPLC chiral separation of ibuprofen enantiomers using different chiral stationary phases: derpharmachemica.com

| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |

| Chiralpak AD | Hexane/Isopropanol | High |

| Chiralpak IA | Hexane/Isopropanol | Good |

| Chiralpak IB | Hexane/Isopropanol | Good |

| Chiralcel OJ | Hexane/Isopropanol | Good |

| Chiralcel OD | Hexane/Isopropanol | Best |

| Chiralcel OD-H | Hexane/Isopropanol | No separation |

Capillary Zone Electrophoresis (CZE) with Chiral Additives

Capillary Zone Electrophoresis (CZE) is another technique utilized for the chiral separation of ibuprofen. actamedicamarisiensis.ro In CZE, chiral separation is typically achieved by adding chiral selectors to the background electrolyte (BGE). Cyclodextrins and their derivatives are commonly used as chiral additives in CZE for the separation of NSAID enantiomers, including ibuprofen. farmaciajournal.commdpi.com While some studies have shown successful chiral discrimination of ibuprofen enantiomers using CZE with specific chiral additives and optimized conditions, others have reported challenges in achieving satisfactory resolution with certain parameters. actamedicamarisiensis.romdpi.com

Stable Isotope Methodology in Metabolic Studies

Stable isotope methodology is a valuable tool for investigating the metabolism and chiral inversion of ibuprofen. By using isotopically labeled ibuprofen enantiomers (e.g., deuterated ibuprofen), researchers can track the metabolic fate of each enantiomer independently. nih.govresearchgate.netnih.govosti.gov This approach allows for the quantification of the conversion of the (R)-(-) enantiomer to the (S)-(+) enantiomer and the determination of metabolic clearance pathways for both forms. nih.govresearchgate.netnih.gov Studies employing stable isotopes and stereoselective GC-MS have provided insights into the extent and mechanism of chiral inversion in humans. nih.govresearchgate.netnih.govosti.gov For instance, studies using R-(-)-[3,3,3-2H3]ibuprofen have indicated that the chiral inversion process in humans does not involve a 2,3-dehydroibuprofen intermediate. nih.govosti.gov

In Vitro and In Vivo Models for Chiral Inversion and Metabolism Studies

Both in vitro and in vivo models are employed to study the chiral inversion and metabolism of ibuprofen enantiomers. In vitro systems, such as isolated hepatocytes, can provide controlled environments to investigate the enzymatic pathways involved in metabolism and inversion. nih.gov Studies using rat hepatocytes, for example, have demonstrated the unidirectional inversion of R-(-)-ibuprofen to S-(+)-ibuprofen and identified hydroxylation as a major metabolic route for both enantiomers. nih.gov

In vivo studies, typically conducted in animals or human volunteers, are essential for understanding the complex processes of absorption, distribution, metabolism, and excretion of ibuprofen enantiomers in a living system. unesp.brwuxiapptec.comnih.govnih.gov These studies often involve administering racemic ibuprofen or pure enantiomers and monitoring their concentrations and metabolites in biological fluids using stereoselective analytical techniques. nih.govresearchgate.netnih.govnih.gov In vivo studies have confirmed the chiral inversion of R-(-)-ibuprofen to S-(+)-ibuprofen in humans and other species, although the rate and extent of inversion can vary. unesp.brwuxiapptec.comviamedica.pl

Spectroscopic and Diffraction Techniques for Structural Characterization

Spectroscopic and diffraction techniques are fundamental for characterizing the solid-state structure and properties of this compound and its interactions in crystalline forms. Techniques such as X-ray powder diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) are used to determine the crystal structure, lattice parameters, and polymorphism of this compound and its co-crystals or salts. mdpi.comacs.orgjinr.ruacs.orgnih.gov

Fourier Transform Infrared (FT-IR) spectroscopy is employed to study the vibrational modes of the molecule, providing information about the functional groups and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. mdpi.comjinr.runih.gov Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), can provide information on melting points, phase transitions, and thermal stability of this compound and its solid forms. mdpi.comacs.orgjinr.ru These techniques, often used in combination with computational methods like Density Functional Theory (DFT) calculations, offer comprehensive insights into the structural characteristics and solid-state behavior of this compound. jinr.ruacs.orgnih.gov

X-ray Crystallography of this compound Derivatives and Co-crystals

X-ray crystallography serves as a powerful technique for elucidating the precise three-dimensional arrangement of atoms within crystalline forms of this compound, its derivatives, and co-crystals. This structural information is crucial for understanding the intermolecular interactions, crystal packing, and ultimately, the physicochemical properties of these solid forms. Studies employing both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) have provided valuable insights into the solid-state behavior of this compound.

Compared to racemic ibuprofen, the (S)-(+)-enantiomer crystallizes into a different structure. researchgate.net The distinct crystal structures of the two enantiomers are reflected in their completely different powder diffraction patterns. researchgate.net

Co-crystallization has emerged as a significant crystal engineering strategy to modify the physicochemical characteristics of active pharmaceutical ingredients (APIs), including this compound. matec-conferences.orgnih.govrsc.org This technique involves the formation of multicomponent crystals where this compound and a coformer molecule are present in the same crystal lattice, held together by non-covalent interactions, primarily hydrogen bonds. nih.govcapes.gov.br X-ray crystallography is essential for confirming the formation of a new crystalline phase and determining the supramolecular structure of these co-crystals. capes.gov.brnih.gov

Research has explored the co-crystallization of this compound with various coformers to enhance properties such as solubility and dissolution rate. matec-conferences.orgnih.govmdpi.com For instance, a co-crystal of ibuprofen with nicotinamide was successfully prepared and characterized by PXRD, showing a unique diffraction pattern compared to the individual components. nih.govscielo.br Single-crystal X-ray diffraction was subsequently used to determine the structure of the (S)-ibuprofen nicotinamide co-crystal, although this required synchrotron radiation due to challenges in obtaining suitable crystals. mdpi.comacs.org The formation of this co-crystal resulted in a new single endothermic transition observed in differential thermal analysis (DTA), attributed to the melting transition of the co-crystalline phase at a different temperature than the parent compounds. nih.gov

Another study reported the synthesis and structure determination of a new co-crystal composed of (S)-ibuprofen and L-phenylalanine. acs.org Using 3D electron diffraction (3D ED)/MicroED, the crystal structure was solved, revealing a monoclinic unit cell. acs.org Unexpectedly, the co-crystal was found to consist of two ibuprofen molecules and three phenylalanine molecules, forming a complex hydrogen bond network. acs.org

The crystal structure of an inclusion complex of (S)-ibuprofen in β-cyclodextrin has also been investigated using single-crystal X-ray diffraction. rsc.org This study confirmed the existence of a true inclusion complex in the solid state, crystallizing in a non-centrosymmetric monoclinic space group with a 2:1 host:guest stoichiometry. rsc.org The structure revealed a head-to-head dimer of β-cyclodextrin molecules stacked along the crystallographic c axis, forming a channel-type structure. rsc.org

Crystallographic studies have also been performed on salts of this compound. For example, salts formed with aminocaproic acid and tranexamic acid were characterized by SCXRD, revealing an interesting feature of isostructurality in their crystal structures. mdpi.com In contrast, a crystalline product containing this compound and proline, determined from powder diffraction data, indicated the API was in its neutral state, while a salt formed with arginine showed the API was deprotonated in the single-crystal structure. mdpi.com

The interaction of ibuprofen with proteins, such as serum albumin, has also been studied using X-ray crystallography of the complexes formed. rcsb.org These studies provide insights into the binding modes and stereoselectivity of proteins towards (S)-ibuprofen. rcsb.org

| Co-crystal System | Coformer | Stoichiometry (Ibuprofen:Coformer) | Crystal System | Space Group | Key Crystallographic Findings | Source |

| Ibuprofen-Nicotinamide | Nicotinamide | Not explicitly stated for (S)-ibuprofen co-crystal in source nih.gov, but 1:1 molar ratio used in preparation nih.gov | Monoclinic | Not specified in source nih.gov, but structure determined using synchrotron radiation mdpi.comacs.org | Unique PXRD pattern; new melting point compared to components; hydrogen bonding interactions. nih.govmdpi.comacs.org | nih.govmdpi.comacs.org |

| (S)-Ibuprofen–L-phenylalanine | L-phenylalanine | 2:3 | Monoclinic | P 1 21 1 | Complex hydrogen bond network; no π–π interactions observed. acs.org | acs.org |

| (S)-Ibuprofen in β-cyclodextrin | β-cyclodextrin | 1:2 ((S)-Ibuprofen:β-cyclodextrin) | Monoclinic | C2 | Inclusion complex; head-to-head βCD dimer stacked along c-axis forming a channel. rsc.org | rsc.org |

| Ibuprofen-Acetaminophen | Acetaminophen | 1:1 | Not specified | Not specified | Unique powder diffraction peaks; hydrogen bonding between acetaminophen amino/carbonyl and ibuprofen carbonyl. google.com | google.com |

Note: The table includes information on ibuprofen co-crystals where the specific enantiomer is mentioned or where the study context implies relevance to this compound research, acknowledging that some studies might focus on the racemic mixture before exploring the enantiopure form.

Detailed research findings from these crystallographic studies highlight the role of hydrogen bonding and other intermolecular forces in the formation and stabilization of this compound co-crystals and derivatives. These interactions dictate the crystal packing arrangements, which in turn influence macroscopic properties such as solubility, melting point, and mechanical strength. nih.govrsc.orgnih.gov The ability to precisely determine these interactions and arrangements through X-ray crystallography is fundamental to the rational design and development of new solid forms of this compound with improved properties.

Furthermore, crystallographic analysis of complexes formed between (S)-ibuprofen and biological targets like cyclooxygenase-2 (COX-2) provides crucial information about the binding interactions at the molecular level, aiding in the understanding of its mechanism of action and the design of new derivatives with potentially improved efficacy or reduced side effects. rcsb.orgdergipark.org.trresearchgate.net While direct crystal structures of this compound bound to COX-2 are highly relevant, studies often discuss binding modes based on related complexes or computational methods.

Comparative Efficacy and Safety Research of S - + -ibuprofen

Efficacy Comparisons: (S)-(+)-Ibuprofen vs. Racemic Ibuprofen

Research has investigated the comparative efficacy of this compound and racemic ibuprofen in various experimental models and clinical settings, focusing on their anti-inflammatory and analgesic effects and dose-response relationships.

Anti-inflammatory Activity in Experimental Models

Studies in experimental models have shown that the this compound isomer is more potent as an anti-inflammatory drug than the racemic mixture. unesp.br For instance, in the carrageenan air pouch model of inflammation in rats, administering racemic and this compound at a dosage ratio of 1:0.5 provided the same anti-inflammatory activity. unesp.br This suggests that, at equivalent anti-inflammatory doses, a lower mass of the (S)-(+)-enantiomer is required compared to the racemic mixture.

Analgesic Effects

Similar to its anti-inflammatory effects, the this compound isomer has been found to be more potent than the racemic mixture as an analgesic in experimental models. unesp.br Clinical trials using a racemate to S-enantiomer dosage ratio of 1:0.5 have reported that this compound is at least as efficacious as the racemic form for pain relief. unesp.br

Dose-Response Relationships

The active enantiomer dexibuprofen has demonstrated a significant dose-response relationship in clinical studies. researchgate.net While the extent of the metabolic conversion of the (R)-(-)-enantiomer to the (S)-(+)-enantiomer can vary among patients, potentially leading to variability in dose-effect responses with the racemate, the administration of the single (S)-(+)-enantiomer may offer more predictable outcomes. researchgate.netmdpi.com Some studies suggest that the clinical benefits of racemic ibuprofen can be achieved by administering the single (S)-(+)-enantiomer at half the dose of the racemate. researchgate.net

Comparative Toxicity and Side Effect Profiles

Comparative studies have also focused on the toxicity and side effect profiles of this compound and racemic ibuprofen, particularly concerning gastrointestinal effects and cytotoxicity.

Gastrointestinal Side Effects and Ulcerogenic Activity

Gastrointestinal tolerability is a significant consideration for nonselective NSAIDs like ibuprofen. unesp.br Racemic ibuprofen appears to be more ulcerogenic than this compound at enantiomerically equivalent doses, with some research suggesting it is two-to-fourfold more ulcerogenic. unesp.brtandfonline.com This difference in ulcerogenic activity does not seem to be related to the inhibition of PGE2 in the stomach but may be due to a direct cytotoxic effect. unesp.br Studies have indicated that the (R)-enantiomer, while unable to inhibit COX activity, might contribute to adverse gastrointestinal effects by inducing changes in neutrophil function, glutathione homeostasis, and intestinal permeability. unesp.br

Table 1 summarizes findings on the comparative ulcerogenic activity.

| Compound | Dosage Ratio (Racemate:(S)-(+)) | Ulcerogenic Activity (vs. Racemate) | Reference |

| Racemic Ibuprofen | 1 | Baseline | unesp.brtandfonline.com |

| This compound | 0.5 | Lower (two-to-fourfold less) | unesp.brtandfonline.com |

Cytotoxicity Studies

In vitro studies comparing the cytotoxicity of racemic and this compound in gastric cells have shown that the racemic compound is more cytotoxic. unesp.br For example, in gastric cells, racemic ibuprofen demonstrated cytotoxicity at doses starting from 100 μM, whereas this compound showed no toxic effect even at a much higher dose of 1000 μM. unesp.br This suggests that the administration of the (S)-enantiomer could be safer for the gastrointestinal tract while maintaining comparable anti-inflammatory activity. unesp.br

Table 2 summarizes findings from a cytotoxicity study in gastric cells.

| Compound | Concentration Tested | Cytotoxicity Observed | Reference |

| Racemic Ibuprofen | ≥ 100 μM | Yes | unesp.br |

| This compound | Up to 1000 μM | No | unesp.br |

Renal and Hepatic Considerations in Stereoselective Metabolism

The metabolism of ibuprofen, including the stereoselective inversion of the (R)-(-) enantiomer to the (S)-(+) enantiomer, primarily occurs in the liver pharmgkb.org. This metabolic inversion proceeds via an acyl-CoA thioester intermediate, catalyzed by the enzyme alpha-methylacyl-coenzyme A racemase (AMACR) pharmgkb.org. While the liver is the main site, this inversion can also occur pre-systemically in the gut pharmgkb.org.

The elimination of ibuprofen and its metabolites is predominantly renal, with approximately 90% excreted through the kidneys, either as unconjugated drug or as conjugates hpra.ie. The pharmacokinetics of ibuprofen are stereoselective following both oral and intravenous administration hpra.ie.

Studies have investigated the impact of impaired renal and hepatic function on the stereoselective disposition of ibuprofen enantiomers. In patients with mild renal impairment, increased unbound (S)-ibuprofen and higher area under the plasma concentration-time curve (AUC) values for (S)-ibuprofen have been reported compared to healthy individuals hpra.ie. These patients also showed increased enantiomeric AUC (S/R) ratios, suggesting potential alterations in the metabolic inversion process or clearance hpra.ie. Severe renal impairment may lead to the accumulation of ibuprofen metabolites, although the clinical significance of this is not fully understood hpra.ie. These metabolites can be removed by hemodialysis hpra.ie.

In cirrhotic patients with moderate hepatic impairment, a prolonged half-life of racemic ibuprofen has been observed hpra.ie. The enantiomeric AUC (S/R) ratio was significantly lower in these patients compared to healthy controls, indicating an impairment in the metabolic inversion of the (R)-(-) enantiomer to the active (S)-(+) enantiomer hpra.ie. This suggests that hepatic function plays a crucial role in the stereoselective metabolism of ibuprofen.

Metabolism via glucuronidation and oxidation pathways also shows enantioselectivity for (S)-ibuprofen researchgate.net. For instance, the enantiomeric ratios (S/R) in partial metabolic clearance for the formation of ibuprofen glucuronide, 2-hydroxyibuprofen, and carboxyibuprofen have been reported as 7.1, 4.8, and 3.4, respectively researchgate.net.

Clinical Efficacy and Tolerability Studies of Dexibuprofen

Dexibuprofen has been described as a modern COX inhibitor that combines the high efficacy of diclofenac with the good tolerability of ibuprofen efsm.onlinenih.govencyclopedia.pub. Compared to other NSAIDs, racemic ibuprofen showed a 30% higher incidence of adverse drug reactions, and diclofenac showed a 90% higher incidence than dexibuprofen in some studies researchgate.netencyclopedia.pubmdpi.com. Dexibuprofen has also demonstrated equal efficacy and a comparable tolerability profile when compared to celecoxib for hip osteoarthritis treatment encyclopedia.pubresearchgate.net.

Applications in Specific Pain Conditions (e.g., Osteoarthritis, Dysmenorrhea, Headache)

Clinical trials have investigated the efficacy of dexibuprofen in various pain conditions.

Osteoarthritis: Studies have evaluated dexibuprofen for managing pain and symptoms related to osteoarthritis of the hip or knee clinicaltrials.eunih.govclinicaltrialsregister.eu. A study involving patients with osteoarthritis of the hip compared dexibuprofen (600 or 1200 mg daily) to racemic ibuprofen (2400 mg daily) nih.gov. The evaluation of the improvement in the WOMAC OA index showed the equivalence of dexibuprofen 400 mg three times daily compared to racemic ibuprofen 800 mg three times daily, with dexibuprofen showing borderline superiority (P = 0.055) nih.gov. A dose-response relationship for dexibuprofen efficacy was also observed nih.gov.

Dysmenorrhea: Dexibuprofen has been studied for its effectiveness in treating primary dysmenorrhea researchgate.netencyclopedia.pubmdpi.comnih.govresearchgate.net. A randomized, double-blind, 3-cycle crossover trial in women with primary dysmenorrhea compared dexibuprofen (200 mg and 300 mg) to ibuprofen 400 mg nih.govresearchgate.net. Both dexibuprofen doses showed a trend towards superiority for sum of pain intensity difference, pain intensity difference, and total pain relief compared to ibuprofen 400 mg nih.govresearchgate.net. Dexibuprofen 200 mg also demonstrated a faster onset of action compared to ibuprofen 400 mg (p = 0.035) nih.govresearchgate.net. Tolerability was reported as similar across all treatments in this study nih.govresearchgate.net.

Headache: While racemic ibuprofen is widely used for headache wikipedia.org, research on dexibuprofen specifically for headache is also available. A study on acute migraine headache without aura compared intravenous paracetamol, dexketoprofen, and ibuprofen eajem.comeajem.com. All three significantly reduced pain scores, with similar analgesic effects at 60 minutes eajem.comeajem.com. Ibuprofen provided a faster onset of action than acetaminophen and dexketoprofen in this study eajem.comeajem.com. Dexibuprofen is considered to meet the guideline criteria for tension-type headache based on its efficacy and safety data efsm.online.

Long-term Tolerability Assessments

Compared to racemic ibuprofen, dexibuprofen has shown a better tolerability profile in some studies, including a lower incidence of gastrointestinal adverse drug reactions in patients with painful osteoarthritis of the hip or knee efsm.online. A meta-analysis also indicated significantly fewer side effects, including central nervous system side effects, with dexibuprofen compared to racemic ibuprofen over 21 days of treatment efsm.online.

Clinical studies and post-marketing surveillance data suggest that dexibuprofen is associated with good tolerability, comparable or superior to racemic ibuprofen and other NSAIDs in various pain and inflammatory conditions efsm.onlineresearchgate.netnih.govencyclopedia.pubresearchgate.netnih.gov.

Future Directions and Emerging Research Areas for S - + -ibuprofen

Development of Novel (S)-(+)-Ibuprofen Formulations

The development of novel formulations for this compound is a key area of research aimed at improving its pharmacokinetic properties, reducing potential side effects, and enhancing patient convenience. This includes exploring advanced delivery systems and modifying the solid form of the compound.

Sustained-Release Microspheres and Transdermal Patches

Sustained-release formulations, such as microspheres, are being investigated to provide prolonged therapeutic effects and potentially reduce dosing frequency. Studies have explored the preparation and evaluation of ibuprofen-loaded microspheres using various techniques and polymers, demonstrating sustained drug release properties in vitro. researchgate.netnih.govresearchgate.net For instance, ibuprofen microspheres prepared using ethyl cellulose showed sustained drug release over 12 hours in in vitro studies. researchgate.net Microspheres prepared from racemic ibuprofen and its enantiomers using waxes also exhibited sustained release characteristics. nih.gov

Transdermal patches represent another promising approach for delivering this compound, offering the potential to bypass gastrointestinal absorption and deliver the drug directly through the skin. questjournals.orgjpionline.org This method could lead to more consistent drug levels and a reduction in systemic side effects associated with oral administration. questjournals.orgmedicalnewstoday.com Research has focused on developing transdermal compositions containing this compound with various adhesives and penetration enhancers to improve skin permeability. questjournals.orggoogle.com Novel patch technologies have demonstrated the ability to incorporate significant amounts of ibuprofen and deliver it at a steady rate over extended periods. medicalnewstoday.comwarwick.ac.uk

Salt Forms and Co-crystals to Mitigate Side Effects

Modifying the solid form of this compound through the creation of salt forms and co-crystals is an active area of research aimed at improving physicochemical properties and potentially mitigating side effects, particularly those affecting the gastrointestinal tract. mdpi.comresearchgate.nettg.org.auafricanjournalofbiomedicalresearch.comnih.govresearchgate.net

Studies have investigated forming salts of this compound with other active pharmaceutical ingredients, such as the antifibrinolytic agents aminocaproic acid and tranexamic acid. mdpi.comresearchgate.net These multi-component crystals were synthesized with the hypothesis that the presence of the antifibrinolytic agent could counter the gastrointestinal bleeding side effects known to be associated with NSAIDs like ibuprofen. mdpi.comresearchgate.net Characterization of these salts has included techniques like X-ray powder diffraction, thermal analysis, and solubility measurements. mdpi.comresearchgate.net

Co-crystals, crystalline structures composed of the drug and a co-former molecule, are also being explored. africanjournalofbiomedicalresearch.comnih.govresearchgate.net Co-crystallization can alter properties such as solubility, dissolution rate, and stability without changing the chemical structure of the drug itself. africanjournalofbiomedicalresearch.comresearchgate.net This approach holds potential for improving the therapeutic performance of this compound and reducing adverse effects. africanjournalofbiomedicalresearch.comnih.gov

Stereochemistry in Drug Design and Development Paradigms

The case of ibuprofen, and specifically the focus on its active (S)-(+)-enantiomer, highlights the increasing importance of stereochemistry in modern drug design and development. researchgate.netwikipedia.orgwikipedia.orgsrce.hrnih.govntu.edu.sgbiomedgrid.com The recognition that different enantiomers of a chiral drug can exhibit distinct pharmacological activities, pharmacokinetic profiles, and toxicity has led to a shift towards developing single-enantiomer drugs. tg.org.aunih.govntu.edu.sgbiomedgrid.comslideshare.net

The "chiral switch," the process of developing and marketing a single enantiomer of a drug previously available as a racemate, is exemplified by the availability of dexibuprofen. tg.org.auwikipedia.orgwikipedia.orgchiralpedia.comnih.gov While racemic ibuprofen contains both the active (S)-(+)-enantiomer and the less active (R)-(-)-enantiomer (which undergoes partial in vivo conversion to the S-form), using the pure S-(+)-form can offer advantages such as a potentially faster onset of action and reduced exposure to the less active or potentially more toxic enantiomer. wikipedia.orgntu.edu.sgchiralpedia.comnih.gov

Research in this area continues to refine the understanding of stereoselective drug interactions and metabolism, influencing the design of new chiral drugs and the re-evaluation of existing racemic compounds. nih.govntu.edu.sgbiomedgrid.comslideshare.net

Pharmacogenomics and Individual Variability in this compound Response

Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, is becoming increasingly relevant to understanding variability in this compound's effects. researchgate.nethelix.comadntro.commdpi.com Enzymes in the cytochrome P450 family, particularly CYP2C9 and CYP2C8, play a significant role in the metabolism of ibuprofen enantiomers. srce.hrpharmgkb.orghee.nhs.uknih.gov

Genetic polymorphisms in the genes encoding these enzymes can lead to variations in metabolic rate, affecting drug clearance and plasma concentrations. srce.hrhelix.compharmgkb.orghee.nhs.uknih.govnih.govpharmgkb.org Studies have shown that individuals carrying certain variant alleles of CYP2C9 and CYP2C8 may exhibit decreased ibuprofen clearance, leading to higher drug exposure. srce.hrnih.govpharmgkb.org Specifically, the metabolism of this compound is predominantly mediated by CYP2C9. srce.hrpharmgkb.orgnih.gov

Understanding these genetic influences can help explain interindividual variability in the efficacy and tolerability of this compound and may, in the future, inform personalized dosing strategies to optimize therapeutic outcomes and minimize the risk of adverse effects. helix.comadntro.commdpi.comhee.nhs.uk

Pharmacogenomic studies have investigated the impact of CYP2C9 variants on this compound pharmacokinetics. A study in healthy volunteers showed that carriers of the CYP2C93 allele had significantly lower clearance and higher plasma concentrations of S-ibuprofen compared to those with the CYP2C91 allele. srce.hr

Here is a summary of the impact of key CYP2C9 alleles on S-ibuprofen clearance based on research findings:

| CYP2C9 Allele | Effect on S-Ibuprofen Clearance (compared to 1) | Reference |

| 1 | Normal Function | pharmgkb.org |

| 2 | Decreased Function | pharmgkb.org |

| 3 | No Function (Significantly Lower Clearance) | srce.hrpharmgkb.org |

Note: This table is based on data discussed in the cited research and represents observed trends in specific study populations.

Exploration of this compound in New Therapeutic Applications

Beyond its established use as an analgesic and anti-inflammatory agent, the potential of this compound is being explored in new therapeutic areas. Emerging research suggests that NSAIDs, including ibuprofen, may possess properties beyond cyclooxygenase inhibition that could be relevant in treating other diseases. nih.govyale.edu

Studies have begun to investigate the potential of dexibuprofen in areas such as cancer prevention and the prevention of neurodegenerative diseases. nih.govmdpi.com While these applications are still in the early stages of research, they highlight the potential for repurposing or expanding the therapeutic uses of this compound based on a deeper understanding of its molecular mechanisms.

Recent research has also uncovered a previously unknown mechanism by which some NSAIDs, including ibuprofen, activate the protein nuclear factor erythroid 2-related factor 2 (NRF2), which is involved in triggering anti-inflammatory processes. yale.edu This finding could potentially explain some of the unexpected effects of NSAIDs on conditions like heart disease and cancer and opens new avenues for exploring the therapeutic potential of this compound in diseases where NRF2 activation may be beneficial. yale.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。